ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the benzoyl and tert-butylphenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-((4-tert-butylbenzoyl)amino)benzoate: Similar in structure but with different functional groups.
4-tert-Butylbenzoyl chloride: Shares the tert-butylbenzoyl group but lacks the pyrrole and thiazole rings.
These comparisons highlight the unique features of this compound, such as its combination of multiple functional groups and potential for diverse applications.
Properties
Molecular Formula |
C28H28N2O5S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O5S/c1-6-35-26(34)24-16(2)29-27(36-24)30-21(17-12-14-19(15-13-17)28(3,4)5)20(23(32)25(30)33)22(31)18-10-8-7-9-11-18/h7-15,21,31H,6H2,1-5H3/b22-20+ |
InChI Key |
RFGCWRKWZAGKMH-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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